molecular formula C59H88N2O16 B12667932 N-Succinylperimycin CAS No. 11016-08-3

N-Succinylperimycin

Cat. No.: B12667932
CAS No.: 11016-08-3
M. Wt: 1081.3 g/mol
InChI Key: DTVRQSHQUKUVGQ-AYSZYLHUSA-N
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Description

N-Succinylperimycin is a chemically modified derivative of the polyene macrolide antibiotic perimycin. It is synthesized via N-succinylation of the primary amino group in the perosamine moiety of the parent compound . This modification aims to enhance pharmaceutical acceptability, particularly water solubility, by converting the amphoteric perimycin into an acidic, water-soluble form . However, this structural alteration significantly reduces its antifungal activity: Michalska (1964) reported that this compound retains only ~12% of perimycin’s anti-Candida activity .

Properties

CAS No.

11016-08-3

Molecular Formula

C59H88N2O16

Molecular Weight

1081.3 g/mol

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione

InChI

InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1

InChI Key

DTVRQSHQUKUVGQ-AYSZYLHUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O

Canonical SMILES

CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the succinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-Succinylperimycin has a wide range of applications in scientific research:

Mechanism of Action

N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N-succinylperimycin and other polyene antibiotics/derivatives:

Compound Parent Modification Solubility Activity (% of Parent) Toxicity Clinical Relevance
This compound Perimycin Succinylation High 12% Lower Limited
N-Acetylcandidin Candidin Acetylation Moderate ~20% (estimated) Reduced Tissue culture studies
Amphotericin B Ethyl Ester Amphotericin B Esterification Very High (>20 mg/ml) 100% Significantly lower Promising (preclinical)
Nystatin Acetylated Nystatin Acetylation High <10% Lower Limited
Key Observations:

Modification Impact :

  • Succinylation/Acetylation : These modifications improve solubility but drastically reduce antifungal activity (e.g., this compound: 12% activity; N-acetylcandidin: ~20% activity). This is attributed to steric hindrance or altered sterol-binding affinity .
  • Esterification : Unlike succinylation, esterification (e.g., amphotericin B ethyl ester) retains full antifungal activity while enhancing solubility and reducing toxicity. This suggests that esterification is superior for balancing efficacy and safety .

Mechanistic Differences :

  • This compound : Causes selective K⁺ leakage in Saccharomyces cerevisiae, leading to metabolic collapse. Its fungicidal effect is uniquely reversible with excess K⁺ ions .
  • Amphotericin B : Induces broad ion leakage (K⁺, Na⁺, Mg²⁺) and irreversible membrane damage, resulting in higher toxicity .

Toxicity-Solvency Trade-offs :

  • This compound’s lower toxicity correlates with its reduced membrane disruption, whereas amphotericin B’s ester derivatives achieve low toxicity without sacrificing activity due to improved aqueous dispersion .

Resistance and Stability

  • Resistance Development: Candida albicans strains exposed to this compound can develop induced resistance via sterol biosynthesis alterations, a phenomenon also observed with other polyenes like nystatin .
  • Chemical Stability : this compound’s stability under storage conditions (e.g., light exposure) remains understudied compared to paracetamol or other pharmaceuticals, limiting its practical utility .

Research and Clinical Implications

  • This compound : Serves as a model for studying structure-activity relationships in polyene antibiotics. Its selective K⁺ leakage mechanism offers insights into targeted antifungal strategies .
  • Esterified Derivatives : Amphotericin B ethyl ester exemplifies how chemical modifications can decouple toxicity from efficacy, providing a blueprint for future antifungal development .

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